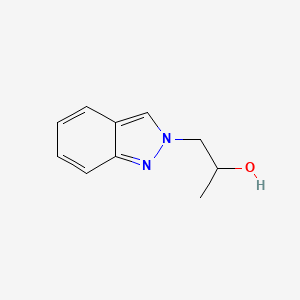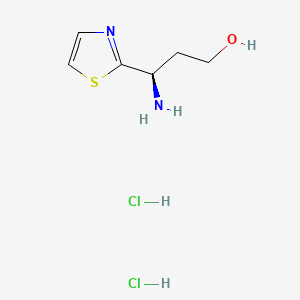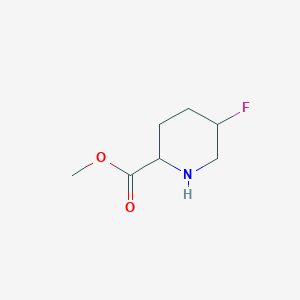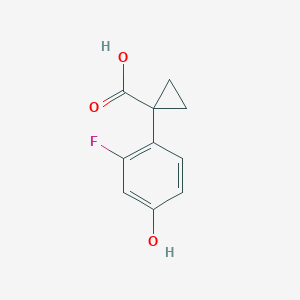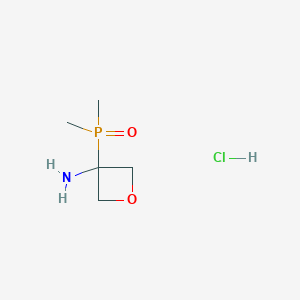
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride is a chemical compound with the molecular formula C5H13ClNO2P and a molecular weight of 185.5890 . This compound is characterized by the presence of a dimethylphosphoryl group attached to an oxetane ring, which is further bonded to an amine group and a hydrochloride ion. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves several steps, starting with the formation of the oxetane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate can then be treated with dimethylphosphoryl chloride and ammonia to introduce the dimethylphosphoryl and amine groups, respectively. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphines. Substitution reactions typically result in the formation of new amine derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-oxetanamine hydrochloride: Similar in structure but lacks the dimethylphosphoryl group.
3-Oximinooxetane: Contains an oxime group instead of an amine and phosphoryl group.
Uniqueness
The presence of the dimethylphosphoryl group in 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride imparts unique chemical properties, such as increased reactivity and the ability to participate in phosphorylation reactions. This makes it distinct from other oxetane derivatives and valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C5H13ClNO2P |
|---|---|
Peso molecular |
185.59 g/mol |
Nombre IUPAC |
3-dimethylphosphoryloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12NO2P.ClH/c1-9(2,7)5(6)3-8-4-5;/h3-4,6H2,1-2H3;1H |
Clave InChI |
GPHRSQSLUOPMHH-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1(COC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-Methoxyspiro[3.3]heptan-1-yl}methanaminehydrochloride](/img/structure/B13590413.png)
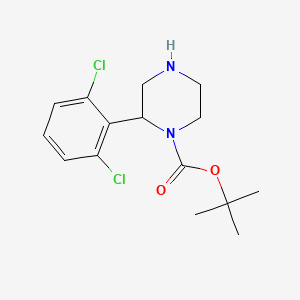
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)


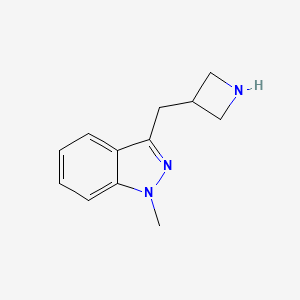
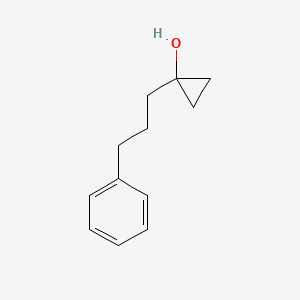
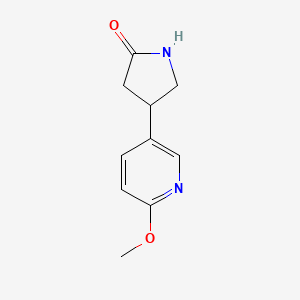
amine](/img/structure/B13590472.png)
